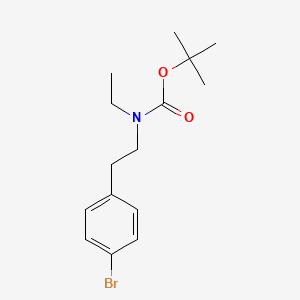

Tert-butyl 4-bromophenethyl(ethyl)carbamate

Description

BenchChem offers high-quality Tert-butyl 4-bromophenethyl(ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromophenethyl(ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-5-17(14(18)19-15(2,3)4)11-10-12-6-8-13(16)9-7-12/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBUVXYTDMJGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties and Synthetic Utility of tert-Butyl 4-bromophenethyl(ethyl)carbamate: A Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. tert-Butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly versatile, orthogonally protected scaffold. It features an electrophilic aryl bromide poised for transition-metal-catalyzed cross-coupling, and a latent, nucleophilic secondary ethylamine protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental workflows, specifically tailored for researchers designing G-protein-coupled receptor (GPCR) ligands and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of this scaffold is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purification.

| Property | Value |

| Chemical Name | tert-butyl 4-bromophenethyl(ethyl)carbamate |

| CAS Number | 2386114-04-9 |

| Molecular Formula | C15H22BrNO2 |

| Molecular Weight | 328.25 g/mol |

| LogP (Predicted) | ~4.23 |

| Physical State | Viscous Oil (at 20°C) |

| Storage Temperature | 2–8°C (Refrigerated to prevent Boc degradation) |

| SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |

| H-Bond Donors / Acceptors | 0 / 2 |

Data synthesized from standard commercial chemical specifications [4].

Structural Analysis & Reactivity Hubs

The architectural brilliance of this molecule lies in its orthogonal reactivity. The two primary functional hubs can be manipulated independently without cross-interference, a fundamental requirement for complex multistep syntheses.

-

The Aryl Bromide Hub: The para-bromo substitution on the aromatic ring hits the thermodynamic "sweet spot" for oxidative addition by Palladium(0) species. It is significantly more reactive than aryl chlorides, yet more atom-economical and stable than aryl iodides. This makes it an ideal substrate for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-couplings.

-

The Boc-Protected Amine Hub: The secondary amine is functionalized with an ethyl group, which provides critical lipophilicity and steric bulk often required for deep-pocket GPCR binding. The Boc group shields the nitrogen lone pair, preventing it from poisoning palladium catalysts or acting as an unintended nucleophile during cross-coupling. It is completely stable to the basic conditions of cross-coupling but rapidly cleaves under acidic conditions.

Figure 1: Orthogonal reactivity map of tert-butyl 4-bromophenethyl(ethyl)carbamate.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the reagent choices and the physical indicators of reaction success.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the aryl bromide to build extended biaryl systems, a common motif in drug discovery.

Reagents:

-

tert-Butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq)

-

Aryl boronic acid (1.2 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

System Degassing: Dissolve the scaffold and boronic acid in the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

-

Catalyst & Base Addition: Add K₂CO₃ and Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis geometry on the palladium center, accelerating reductive elimination. The aqueous K₂CO₃ is critical for transmetalation; it converts the boronic acid into an electron-rich, nucleophilic boronate complex [2].

-

Thermal Activation: Heat the mixture to 80°C under Argon for 4–6 hours. Safety Note: Monitor the internal temperature carefully. The coupling of electron-deficient aryl bromides can trigger rapid exothermic events; controlled heating mitigates thermal runaway risks [2].

-

Self-Validating Workup: Cool to room temperature and dilute with Ethyl Acetate and water. The organic layer should turn dark (indicating partitioned palladium residues). Filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc). The retention of the Boc group is confirmed by a strong singlet at ~1.4 ppm in the ¹H-NMR spectrum.

Protocol B: Acid-Mediated Boc Deprotection

Once the aromatic core is functionalized, the secondary amine must be liberated for subsequent amidation or target binding.

Reagents:

-

Coupled Carbamate Intermediate (1.0 eq)

-

Trifluoroacetic Acid (TFA) (20% v/v)

-

Dichloromethane (DCM) (80% v/v)

-

Triisopropylsilane (TIPS) (0.1 eq)

Step-by-Step Methodology:

-

Solvation & Scavenging: Dissolve the intermediate in DCM and add TIPS. Causality: DCM ensures complete solvation of the lipophilic substrate. TIPS acts as a sacrificial hydride donor. During acidolysis, the Boc group releases a highly electrophilic tert-butyl cation. TIPS quenches this cation into isobutane, preventing irreversible Friedel-Crafts alkylation of the electron-rich aromatic ring [3].

-

Acidolysis: Cool the mixture to 0°C and add TFA dropwise. Stir for 10 minutes, then warm to room temperature for 2 hours. Causality: TFA provides the protonation necessary to break the carbamate C-O bond, leading to decarboxylation (CO₂ release).

-

Self-Validating Monitoring: Monitor via TLC. The starting material (UV-active, high Rf) will disappear, replaced by a baseline spot (the protonated amine salt).

-

Neutralization Workup: Concentrate the mixture in vacuo to remove volatile TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃. Self-Validation: Vigorous CO₂ bubbling will occur. The cessation of bubbling physically validates that all residual TFA has been neutralized, ensuring the amine is fully free-based before extraction.

Applications in Drug Discovery

GPCR Ligand Design

The phenethylamine core is a "privileged pharmacophore" in neuropharmacology. Endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic drugs like amphetamines, rely on this exact structural backbone to interface with GPCRs[1]. By utilizing tert-butyl 4-bromophenethyl(ethyl)carbamate, medicinal chemists can rapidly generate libraries of substituted phenethylamines. The N-ethyl substitution specifically enhances binding affinity at certain α- and β-adrenergic receptors by occupying hydrophobic auxiliary pockets within the receptor's transmembrane domains.

Figure 2: Downstream GPCR signaling pathway modulated by phenethylamine derivatives.

PROTAC Linker Integration

In targeted protein degradation, the spatial orientation between the target-binding ligand and the E3 ligase ligand is paramount. The rigid aromatic ring of the 4-bromophenethyl scaffold, combined with the flexible ethylamine chain, provides an excellent vector for PROTAC linker attachment. The aryl bromide can be coupled directly to a target-protein binder, while the deprotected amine serves as the attachment point for PEGylated or alkyl linkers leading to Cereblon or VHL ligands.

References

Tert-butyl 4-bromophenethyl(ethyl)carbamate CAS number and identifiers

Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS 2386114-04-9): A Comprehensive Technical Guide for Medicinal Chemistry

Executive Summary

In modern medicinal chemistry and targeted drug development, the design of complex active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS 2386114-04-9) is a highly specialized, orthogonally protected intermediate. Featuring both a reactive aryl bromide handle and a chemically stable, Boc-protected secondary amine, this molecule serves as a critical linchpin for synthesizing phenethylamine derivatives, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs).

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a deep dive into the physicochemical properties, mechanistic utility, and self-validating experimental workflows required to leverage this compound effectively in the laboratory.

Physicochemical & Structural Properties

To ensure rigorous tracking and analytical verification in your inventory, the core identifiers and quantitative data for this compound are summarized below[1],.

| Property | Value |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |

| CAS Number | 2386114-04-9 |

| Molecular Formula | C15H22BrNO2 |

| Molecular Weight | 328.25 g/mol |

| Canonical SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |

| InChIKey | CFBUVXYTDMJGSL-UHFFFAOYSA-N |

| MDL Number | MFCD30741899 |

| Physical Form | Viscous Oil (at standard temperature and pressure) |

Strategic Utility in Medicinal Chemistry: Causality & Mechanism

The architectural brilliance of CAS 2386114-04-9 lies in its dual-reactivity profile, which allows for sequential, highly controlled synthetic modifications.

-

The Aryl Bromide Handle: Aryl bromides are privileged substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The bromide acts as an excellent leaving group during the oxidative addition of Pd(0), enabling the formation of robust C-C or C-N bonds[2].

-

The Boc-Protected Ethylamine: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection[3]. By masking the secondary amine, the Boc group prevents the nitrogen lone pair from poisoning the palladium catalyst or undergoing unwanted competitive N-arylation during cross-coupling. Furthermore, the Boc group is highly stable under the basic conditions required for Suzuki couplings but can be cleanly cleaved under mild acidic conditions later in the synthesis[4].

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems, ensuring that each transformation can be analytically confirmed before proceeding to the next step.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation utilizing the aryl bromide handle.

Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask, combine CAS 2386114-04-9 (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv)[2].

-

Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%). Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition and prevents catalyst deactivation.

-

Solvent & Degassing: Add a solvent mixture of Toluene/H₂O (10:1). Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the SPhos ligand. Water is critical as it dissolves the K₃PO₄ base, facilitating the formation of the reactive boronate complex required for transmetalation[2].

-

Heating: Stir the reaction at 80°C for 12–16 hours under argon.

-

Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak (m/z 328) disappears, replaced by the [M+H]⁺ peak of the coupled product.

Protocol 2: Acidic Boc-Deprotection

Once the carbon framework is constructed, the amine must be unmasked for downstream amidation or alkylation.

Methodology:

-

Preparation: Dissolve the Boc-protected intermediate (from Protocol 1) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Cool the flask to 0°C in an ice bath. Causality: Cooling mitigates the exothermic protonation of the carbamate[4].

-

Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) until a 1:1 (v/v) ratio of DCM:TFA is reached. Causality: TFA protonates the carbamate carbonyl, initiating the expulsion of a stable tert-butyl cation and a carbamic acid intermediate that rapidly decarboxylates into CO₂ and the free amine[4],[3].

-

Scavenging (Optional but Recommended): Add 2 equivalents of triisopropylsilane (TIPS). Causality: TIPS acts as a nucleophilic scavenger to trap the highly reactive tert-butyl cation, preventing it from alkylating electron-rich aromatic rings in your newly coupled molecule[3].

-

Reaction & Concentration: Remove the ice bath, stir at room temperature for 2 hours, and concentrate in vacuo.

-

Validation Checkpoint: Perform ¹H NMR analysis. Successful deprotection is definitively confirmed by the complete disappearance of the intense 9H singlet at ~1.4 ppm (the tert-butyl group).

Visualizing the Synthetic Workflow

Figure 1: Synthetic workflow utilizing CAS 2386114-04-9 as a bifunctional building block.

Analytical Validation & Quality Control

To maintain scientific integrity, every batch of CAS 2386114-04-9 should be subjected to quality control upon receipt. The presence of the bromine isotope pattern (~1:1 ratio of M and M+2 peaks in mass spectrometry) is the primary diagnostic signature of the intact starting material. Furthermore, HPLC purity should ideally exceed 97% to prevent trace impurities from poisoning sensitive palladium catalytic cycles in downstream applications.

References

-

Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. URL: [Link]

Sources

Solubility of Tert-butyl 4-bromophenethyl(ethyl)carbamate in Organic Solvents: A Technical Guide

Executive Summary

Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly specialized, sterically hindered pharmaceutical building block[1]. Frequently utilized in complex API (Active Pharmaceutical Ingredient) synthesis, its structure is primed for downstream palladium-catalyzed cross-coupling and selective amine deprotection. However, its extreme lipophilicity and lack of hydrogen-bond donors present unique solvation challenges. This whitepaper provides a comprehensive, mechanistically grounded guide to the solubility profile of this compound, empowering researchers to optimize reaction conditions, purification workflows, and analytical assays.

Structural Causality & Physicochemical Profiling

To accurately predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture (Molecular Formula: C15H22BrNO2, MW: 328.25 g/mol )[2]. The solubility profile is dictated by three primary structural features:

-

The 4-Bromophenethyl Core: The presence of the heavy, highly polarizable bromine atom attached to an aromatic ring drives the compound's calculated LogP to approximately 4.23[3]. This core facilitates strong dispersion forces and π−π stacking interactions but offers minimal dipole-dipole engagement.

-

The Tertiary Carbamate Linkage: Unlike primary or secondary Boc-protected amines, the nitrogen in this molecule is fully substituted—bonded to an ethyl group, the phenethyl group, and the Boc group. This eliminates the N-H hydrogen bond donor entirely. The absence of this H-bond donor severely restricts its solubility in water and highly polar protic solvents[4].

-

The Boc (tert-butoxycarbonyl) Group: The bulky tert-butyl moiety creates a massive hydrophobic shield around the carbamate dipole. This steric hindrance heavily favors dissolution in non-polar to polar aprotic solvents where cavity-formation energy in the solvent is low[4].

Thermodynamic Solubility Profile in Organic Solvents

Based on the physicochemical profiling of structurally analogous Boc-protected halophenethylamines[5], the following table summarizes the solubility behavior of Tert-butyl 4-bromophenethyl(ethyl)carbamate across various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Halogenated / Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High (>100 mg/mL) | The dielectric constant of DCM ( ϵ≈8.9 ) perfectly aligns with the moderate dipole of the carbamate carbonyl. These solvents effectively solvate the bulky hydrophobic regions without relying on H-bond donation[4]. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High (50 - 100 mg/mL) | Toluene provides excellent π−π stacking interactions with the 4-bromophenyl ring, though it lacks the dipole interaction needed to fully solvate the carbamate core. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate (10 - 50 mg/mL) | While alcohols can donate H-bonds to the carbamate carbonyl oxygen, the massive hydrophobic bulk (LogP ~4.23) resists protic solvation, leading to limited solubility[3]. |

| Highly Non-Polar / Aqueous | Hexanes, Heptane, Water | Insoluble (<1 mg/mL) | Aliphatics like hexanes are too non-polar to interact with the carbamate dipole. Water is entirely excluded due to the lack of N-H donors and the high lipophilicity of the tert-butyl and bromophenyl groups. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Assay

To establish precise solubility limits for process chemistry, a thermodynamic shake-flask method coupled with HPLC-UV is required. The 4-bromophenyl group acts as an excellent UV chromophore ( λmax≈220−254 nm)[5], allowing for highly accurate quantification without the need for LC-MS.

Objective: Determine the absolute thermodynamic solubility in target reaction solvents (e.g., THF, DCM).

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of solid Tert-butyl 4-bromophenethyl(ethyl)carbamate (e.g., 200 mg) to a 2 mL glass HPLC vial. Add 1.0 mL of the target solvent (e.g., THF).

-

Thermodynamic Equilibration: Cap the vial securely and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. Expert Insight: A 48-hour window is critical. Shorter durations measure kinetic dissolution rates, which can yield false-low solubility values for highly crystalline, sterically hindered solids.

-

Phase Separation (Self-Validating Step): Centrifuge the vial at 10,000 RPM for 10 minutes to pellet undissolved solids. Carefully draw 0.5 mL of the supernatant and pass it through a 0.22 µm syringe filter.

-

Critical Material Choice: You must use PTFE (Polytetrafluoroethylene) filters. PTFE is chemically inert to aggressive polar aprotic solvents like THF and DCM. Using Nylon or PES filters will result in polymer degradation, introducing extractable contaminants that will co-elute and ruin the HPLC-UV chromatogram.

-

-

Dilution and HPLC-UV Quantification: Dilute the filtered aliquot by a factor of 1:100 in the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify against a pre-established 5-point standard curve.

Downstream Applications & Workflow Integration

Understanding the solubility of this compound directly dictates the success of subsequent synthetic transformations:

-

Boc Deprotection: The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA)[4]. Because the compound is highly soluble in DCM, a standard solution of 20-50% TFA in DCM is the optimal environment for this cleavage, yielding the secondary amine.

-

Palladium-Catalyzed Cross-Coupling: The aryl bromide is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. The compound's high solubility in THF and Toluene makes these the solvents of choice, as they are fully compatible with common Pd(0) and Pd(II) precatalysts.

Workflow Visualization

Workflow from solubility screening to downstream synthetic applications.

References

-

Title: p-Bromophenethylamine | C8H10BrN | CID 533915 (Structural Analog Data) Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Synthesizing Complexity: The Role of Tert-butyl 4-bromophenethyl(ethyl)carbamate in Modern Drug Discovery

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD) and modular drug design, the selection of bifunctional building blocks dictates the synthetic tractability and pharmacokinetic viability of the final therapeutic. Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) has emerged as a highly versatile, orthogonally protected intermediate[1]. Featuring a reactive aryl bromide handle and a sterically shielded, Boc-protected secondary amine, this molecule serves as a foundational scaffold for synthesizing rigidified PROTAC (Proteolysis Targeting Chimera) linkers, molecular glues, and targeted covalent inhibitors.

This whitepaper provides an in-depth technical analysis of its cheminformatic profile, mechanistic utility in cross-coupling space, and field-proven experimental workflows for its functionalization.

Cheminformatic Profiling & Physicochemical Data

Accurate cheminformatic tracking is critical for computational drug design and intellectual property mapping. The inclusion of the ethyl group on the amine nitrogen subtly increases the lipophilicity (LogP) and alters the topological polar surface area (TPSA) compared to its des-ethyl analog, which can significantly impact cellular permeability in fully assembled PROTACs[2].

| Property | Value |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |

| CAS Number | 2386114-04-9[1] |

| MDL Number | MFCD30741899[2] |

| Molecular Formula | C15H22BrNO2[1] |

| Molecular Weight | 328.25 g/mol [2] |

| SMILES String | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C[2] |

| InChIKey | CFBUVXYTDMJGSL-UHFFFAOYSA-N[2] |

| Calculated LogP | ~4.23[2] |

| Fraction sp3 (Fsp3) | 0.533[2] |

Structural Causality & Mechanistic Utility

The architectural brilliance of Tert-butyl 4-bromophenethyl(ethyl)carbamate lies in its orthogonal reactivity. In complex molecule synthesis, the ability to functionalize one site without disturbing another is paramount.

The Aryl Bromide Handle (sp² Carbon)

The 4-bromophenyl moiety is a classic electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

-

Causality of Halogen Choice: Bromides offer the optimal thermodynamic balance. They undergo oxidative addition by Pd(0) species significantly faster than aryl chlorides, yet are far more stable and cost-effective than aryl iodides[3]. The para-substitution ensures minimal steric hindrance during the transmetalation step of the catalytic cycle.

The Boc-Protected Ethylamine (sp³ Nitrogen)

-

Causality of Protection: The tert-butyloxycarbonyl (Boc) group provides immense steric shielding and electron withdrawal, rendering the nitrogen lone pair unreactive. This prevents the amine from poisoning the palladium catalyst or participating in unwanted side reactions during harsh cross-coupling conditions.

-

Conformational Rigidity: The ethyl substituent restricts the conformational flexibility of the resulting linker. In PROTAC design, overly flexible linkers (like long PEG chains) can lead to a high entropic penalty upon binding or induce an unproductive "hook effect" where binary complexes outcompete the desired ternary complex[4]. The rigidified ethylamine vector helps lock the PROTAC into a productive conformation.

Caption: Logical flow of orthogonal functionalization for modular drug assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mechanistic rationales for reagent selection and in-process controls to verify reaction success prior to proceeding.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Warhead Attachment)

This protocol details the coupling of the aryl bromide with a target-specific boronic acid.

Reagents:

-

Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq)

-

Aryl/Heteroaryl Boronic Acid (1.2 eq)[3]

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk flask with the bromide, boronic acid, and K₂CO₃.

-

Causality: K₂CO₃ is chosen as the base because it facilitates the formation of the reactive boronate complex required for transmetalation without hydrolyzing the Boc group.

-

-

Degassing: Add the solvent mixture and degas via three freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive flow of argon.

-

Causality: The bidentate dppf ligand enforces a wide bite angle, which accelerates the final reductive elimination step, driving the catalytic cycle forward and minimizing homocoupling byproducts.

-

-

Heating & Monitoring: Heat the reaction to 90°C. Monitor via LC-MS. The reaction is self-validating when the mass peak of the starting bromide (m/z 328) disappears and the product mass appears.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.

Protocol 2: Boc Deprotection and Amidation (E3 Ligase Attachment)

Once the warhead is attached, the amine must be unmasked to attach the E3 ligase recruiting ligand (e.g., a thalidomide or VHL derivative)[4].

Step-by-Step Methodology:

-

Deprotection: Dissolve the intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

-

Causality: The acidic environment protonates the carbamate oxygen. This triggers a fragmentation that expels a tert-butyl cation and CO₂ gas. The irreversible evolution of CO₂ entropically drives the reaction to completion.

-

-

Validation: Monitor by TLC (Ninhydrin stain). The appearance of a dark purple/pink spot confirms the presence of the free secondary amine.

-

Neutralization: Concentrate the reaction under reduced pressure. Redissolve in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8).

-

Causality: The amine must be completely free-based; residual TFA salts will severely hinder the subsequent nucleophilic attack during amidation.

-

-

Amidation: To the free amine (1.0 eq), add the E3 ligase ligand-carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir at room temperature for 2 hours.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to mop up the protons generated during the coupling, ensuring the amine remains nucleophilic.

-

Caption: Step-by-step experimental workflow for assembling a PROTAC using the building block.

References

-

Fluorochem Product Catalog. "tert-Butyl 4-Bromophenethyl(ethyl)carbamate - Fluorochem." Fluorochem UK. Available at:[2]

-

Sigma-Aldrich Product Catalog. "tert-Butyl 4-bromophenethyl(ethyl)carbamate | 2386114-04-9." Merck KGaA / Sigma-Aldrich. Available at:[1]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy (via PMC). Available at:[4]

-

Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." RSC Publishing. Available at:

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. Available at:[3]

Sources

Thermophysical Profiling of tert-Butyl 4-bromophenethyl(ethyl)carbamate: Melting Point, Boiling Point, and Thermal Stability Guidelines

Executive Summary

In modern pharmaceutical synthesis, tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) serves as a highly versatile, bifunctional building block. Featuring an aryl bromide for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) and an N-Boc protected secondary amine, it is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs).

However, its unique structural features impart challenging thermophysical properties. This whitepaper provides an in-depth mechanistic analysis of its sub-ambient melting point and elevated boiling point, delivering self-validating protocols for physical property determination while avoiding catastrophic thermal degradation.

Chemical Identity & Structural Causality

Before measuring thermophysical properties, one must understand the structural causality dictating the molecule's physical state. According to and, the compound exists as a viscous oil at standard temperature and pressure (STP), necessitating refrigerated storage.

Table 1: Core Physicochemical Properties

| Parameter | Specification / Value |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |

| CAS Number | 2386114-04-9 |

| Molecular Formula | C₁₅H₂₂BrNO₂ |

| Molecular Weight | 328.25 g/mol |

| Physical State (20°C) | Viscous Oil |

| LogP | 4.229 |

| Recommended Storage | 2–8°C (Refrigerated) |

Causality of the Liquid State (Melting Point < 20°C): Why does a molecule with a substantial molecular weight of 328.25 g/mol fail to crystallize at room temperature? The parent amine (4-bromophenethylamine) contains a primary amine capable of forming a rigid crystal lattice via intermolecular hydrogen bonding. However, dual functionalization—N-ethylation and N-Boc protection—completely eliminates all hydrogen bond donors. Furthermore, the bulky tert-butyl group and the conformational flexibility of the ethyl chain create immense steric hindrance. This prevents close molecular packing, depressing the melting point significantly below ambient conditions.

Thermophysical Properties: Melting Point Dynamics

Because the compound is an oil at room temperature, traditional capillary melting point apparatuses are useless. To determine its exact sub-ambient melting point (Tm) or glass transition temperature (Tg), Differential Scanning Calorimetry (DSC) equipped with a Liquid Nitrogen Cooling Accessory (LNCA) is required.

DSC Experimental Workflow

Caption: Step-by-step workflow for sub-ambient DSC melting point determination.

Protocol 1: Sub-Ambient DSC (Self-Validating System)

As outlined by thermal analysis standards in the , the following protocol ensures high-fidelity data collection:

-

Sample Preparation: Weigh exactly 1.0 to 3.0 mg of the oil into an aluminum DSC pan.

-

Causality: A minimal sample mass reduces thermal lag, ensuring the sample temperature perfectly mirrors the sensor temperature. Seal the pan hermetically to prevent atmospheric moisture condensation during the cooling phase, which would create a false endothermic peak near 0°C (ice melting).

-

-

Cryogenic Cooling: Purge the furnace with ultra-dry nitrogen gas (50 mL/min) and cool the system to -80°C using the LNCA.

-

Isothermal Hold & Validation: Hold the temperature at -80°C for 5 minutes.

-

Self-Validating Check: Monitor the heat flow baseline. The baseline must remain perfectly flat (Δq = 0) for a minimum of 2 minutes. A drifting baseline indicates thermal inequilibrium; do not initiate the heating ramp until stabilization is achieved.

-

-

Controlled Heating: Ramp the temperature at a precise rate of 10°C/min from -80°C to 50°C.

-

Thermogram Analysis: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true melting point of the compound.

Boiling Point Dynamics & Thermal Degradation

Estimating the atmospheric boiling point of tert-butyl 4-bromophenethyl(ethyl)carbamate using group contribution methods yields a theoretical value exceeding 350°C. This is driven by its high molecular weight and the strong dipole-dipole interactions of the carbamate moiety.

The Thermal Degradation Problem: Attempting to reach this boiling point at atmospheric pressure will result in catastrophic thermal degradation. As extensively documented in, the N-Boc group is thermally labile. At temperatures approaching 150–180°C, the molecule undergoes a concerted, six-membered transition state fragmentation.

Mechanistic Pathway: Thermal Deprotection

Caption: Thermal degradation pathway of the N-Boc group at elevated temperatures (>150°C).

To safely determine the boiling point and purify the compound, high-vacuum distillation is mandatory. By reducing the ambient pressure to < 0.1 Torr, the boiling point is artificially lowered to a safe regime (estimated 120–140°C), well below the thermal degradation threshold.

Protocol 2: Short-Path Vacuum Distillation (Self-Validating System)

-

Apparatus Assembly: Assemble a short-path distillation setup or a Kugelrohr apparatus.

-

Causality: A short-path configuration minimizes the distance the vapor must travel to the condenser. This reduces the required heating bath temperature, minimizing the thermal stress applied to the Boc group.

-

-

Vacuum Integrity & Validation: Evacuate the system using a high-vacuum rotary vane pump equipped with a cold trap.

-

Self-Validating Check: Monitor the system pressure utilizing a digital Pirani gauge. The system must achieve and hold a stable pressure of < 0.1 Torr for 10 continuous minutes before applying any heat. If the pressure fluctuates, abort the procedure immediately. An undetected leak will introduce oxygen, causing irreversible oxidative degradation of the amine at elevated temperatures.

-

-

Heating & Ebullition: Gradually increase the temperature of the heating medium (oil bath or Kugelrohr oven) at a rate of 5°C/min while maintaining strict vacuum.

-

Fraction Collection: Record the vapor temperature at the exact moment the main fraction begins to distill. This temperature, coupled with the exact pressure reading (e.g., bp 132°C at 0.08 Torr), represents the true reduced-pressure boiling point.

Conclusion

For process chemists scaling up reactions involving tert-butyl 4-bromophenethyl(ethyl)carbamate, respecting its thermophysical boundaries is non-negotiable. Its sub-ambient melting point dictates that it must be handled as a viscous liquid, requiring mass-based (rather than volumetric) transfer for high-precision stoichiometry. Furthermore, its thermal lability strictly prohibits atmospheric distillation; high-vacuum protocols must be rigorously validated prior to execution to prevent costly API intermediate degradation.

References

Tert-butyl 4-bromophenethyl(ethyl)carbamate PubChem compound summary

Tert-Butyl 4-Bromophenethyl(ethyl)carbamate: An In-Depth Technical Guide on Its Role in API Synthesis and Development

Executive Summary

Tert-butyl 4-bromophenethyl(ethyl)carbamate (CAS: 2386114-04-9) is a highly specialized, bifunctional organic building block[1]. Characterized by an aryl bromide handle and a tert-butyloxycarbonyl (Boc)-protected secondary amine, it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, this compound is the structural precursor to the side chain of Elacestrant (Orserdu), a first-in-class, orally bioavailable selective estrogen receptor degrader (SERD) approved by the FDA in 2023 for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer[2][3].

This whitepaper details the physicochemical profile, mechanistic utility, experimental handling, and analytical quality control of this vital intermediate.

Physicochemical Profiling

Understanding the baseline properties of tert-butyl 4-bromophenethyl(ethyl)carbamate is essential for predicting its behavior in biphasic extractions, chromatographic purification, and transition-metal catalysis[4][5].

Table 1: Quantitative & Structural Data Summary

| Property | Value |

| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)ethyl]-N-ethylcarbamate |

| CAS Number | 2386114-04-9 |

| Molecular Formula | C15H22BrNO2 |

| Molecular Weight | 328.25 g/mol |

| LogP (Calculated) | ~4.23 |

| Physical State | Viscous Oil (Storage: 2-8°C) |

| SMILES | CCN(CCC1=CC=C(Br)C=C1)C(=O)OC(C)(C)C |

Strategic Role in API Synthesis: The Case of Elacestrant

The molecular architecture of Elacestrant requires the precise installation of a 4-[2-(ethylamino)ethyl]benzyl moiety onto a tetrahydronaphthalene core[2]. Tert-butyl 4-bromophenethyl(ethyl)carbamate provides this exact structural framework, minimizing step count and maximizing atom economy.

-

The Aryl Bromide Handle: The bromine atom serves as a versatile electrophile. It can undergo lithium-halogen exchange to form a highly nucleophilic organolithium intermediate, which is subsequently trapped by dimethylformamide (DMF) to yield a benzaldehyde derivative[6]. Alternatively, it can participate directly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

-

The N-Ethyl-N-Boc Handle: The secondary amine is pre-alkylated with an ethyl group, bypassing the need for late-stage reductive amination or direct alkylation, which often suffers from over-alkylation to quaternary ammonium salts. The Boc protecting group is chemically orthogonal to the strongly basic conditions required for the aryl bromide functionalization, preventing the amine from poisoning transition metal catalysts or reacting with electrophiles.

Synthetic workflow from the brominated intermediate to the final Elacestrant API.

Experimental Protocol: Formylation via Lithium-Halogen Exchange

To convert the aryl bromide into the requisite aldehyde for Elacestrant synthesis, a low-temperature lithiation-formylation sequence is employed. This protocol is designed as a self-validating system; the thermal controls dictate the success of each intermediate step[6].

Step 1: Preparation and Purging

-

Action: Charge a flame-dried Schlenk flask with tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 equiv) and anhydrous tetrahydrofuran (THF) (0.2 M concentration). Purge the system with argon for 15 minutes.

-

Causality: Organolithium reagents are highly pyrophoric and rapidly degrade in the presence of moisture or oxygen. THF is chosen for its ability to coordinate and stabilize the resulting aryllithium species.

Step 2: Lithiation

-

Action: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

-

Causality: The strict adherence to -78 °C is critical. At higher temperatures, the highly nucleophilic n-BuLi will attack the carbonyl carbon of the Boc group, leading to premature deprotection or the formation of unwanted ketone byproducts.

Step 3: Electrophilic Quench (Formylation)

-

Action: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise. Maintain the temperature at -78 °C for an additional 30 minutes, then allow the reaction to slowly warm to 0 °C.

-

Causality: DMF acts as the formylating agent. The initial nucleophilic attack forms a stable tetrahedral hemiaminal intermediate. Keeping the reaction cold prevents the collapse of this intermediate, which would release the aldehyde prematurely and risk a second nucleophilic attack by unreacted aryllithium (yielding a secondary alcohol).

Step 4: Workup and Isolation

-

Action: Quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The mildly acidic NH₄Cl safely hydrolyzes the tetrahedral intermediate to the desired aldehyde (tert-butyl ethyl(4-formylphenethyl)carbamate) without cleaving the acid-sensitive Boc protecting group.

Analytical & Quality Control: Tracking Elacestrant Impurity-29

In pharmaceutical manufacturing, unreacted starting materials must be rigorously tracked to ensure API purity and patient safety. In the context of Elacestrant production, residual tert-butyl 4-bromophenethyl(ethyl)carbamate is formally classified in the industry as Elacestrant Impurity-29 [7].

Because the compound lacks the highly conjugated chromophores present in the final API, standard UV-Vis detection during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) may lack the necessary sensitivity. Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) is the gold standard for its quantification.

Mass Spectrometry Signatures:

-

Isotopic Pattern: The presence of a single bromine atom yields a distinct 1:1 ratio of the [M+H]⁺ peaks at m/z 328 and 330.

-

Fragmentation (Causality): Under ESI+ conditions, the Boc group is highly labile. Analysts must monitor for the loss of an isobutylene fragment (-56 Da), resulting in prominent daughter ions at m/z 272 and 274. This fragmentation is a self-validating marker confirming the presence of the Boc-protected amine.

LC-MS quality control logic for detecting Elacestrant Impurity-29.

Conclusion

Tert-butyl 4-bromophenethyl(ethyl)carbamate is a masterclass in rational drug design intermediates. By pre-installing the necessary alkylation and protecting groups, it streamlines the synthesis of Elacestrant, reducing step count and improving overall yield[8]. Its unique physicochemical properties dictate both its synthetic utility and the analytical methodologies required for its regulation in commercial API manufacturing.

References

-

National Center for Biotechnology Information (PubChem) - Elacestrant | C30H38N2O2 | CID 23642301 URL:[Link]

-

U.S. Food and Drug Administration (FDA) - Orserdu (Elacestrant) Prescribing Information URL:[Link]

-

ACS Publications - Discovery of a Potent and Orally Bioavailable Zwitterionic Series of Selective Estrogen Receptor Degrader-Antagonists URL:[Link]

Sources

- 1. tert-Butyl 4-Bromophenethyl(ethyl)carbamate 97% | CAS: 2386114-04-9 | AChemBlock [achemblock.com]

- 2. Elacestrant | C30H38N2O2 | CID 23642301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tert-Butyl 4-bromophenethyl(ethyl)carbamate | 2386114-04-9 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. riverxlab.com [riverxlab.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note & Protocol: Strategic N-Alkylation of Tert-butyl 4-bromophenethylcarbamate for Advanced Intermediate Synthesis

Introduction

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. The N-alkylation of carbamates represents a critical transformation, enabling the introduction of diverse functionalities that can profoundly influence a molecule's biological activity, metabolic stability, and cell permeability.[1] Tert-butyl 4-bromophenethylcarbamate is a particularly valuable starting material, possessing a Boc-protected amine for controlled reactivity and a versatile brominated aromatic ring amenable to further synthetic manipulations, such as cross-coupling reactions.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of this key intermediate, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful execution.

Reaction Mechanism and Scientific Rationale

The N-alkylation of tert-butyl 4-bromophenethylcarbamate is a nucleophilic substitution reaction. The carbamate proton is sufficiently acidic to be removed by a strong, non-nucleophilic base, such as sodium hydride (NaH).[5][6] This deprotonation generates a carbamate anion, a potent nucleophile that subsequently attacks an electrophilic alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the desired N-alkylated product.

Several key parameters must be carefully controlled to ensure the success and selectivity of this reaction:

-

Base Selection: Sodium hydride is a common and effective choice for deprotonating carbamates.[5][6] Other bases like cesium carbonate, often used with a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI), can also be employed and may offer milder reaction conditions.[7][8][9]

-

Solvent System: Anhydrous polar aprotic solvents, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), are essential to prevent quenching of the base and to effectively solvate the reactants.

-

Alkylating Agent: The choice of alkylating agent dictates the nature of the substituent introduced. Primary alkyl halides are typically most effective.

-

Temperature Control: The initial deprotonation step is often performed at a reduced temperature (e.g., 0 °C) to manage the exothermicity of the reaction, followed by warming to ambient temperature to drive the alkylation to completion.

Experimental Workflow Diagram

Figure 1: General workflow for the N-alkylation of tert-butyl 4-bromophenethylcarbamate.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of tert-butyl 4-bromophenethylcarbamate. The specific quantities and reaction times may need to be optimized based on the chosen alkylating agent.

Table 1: Reagents and Materials

| Reagent | Formula | Mol. Wt. ( g/mol ) | Purpose |

| Tert-butyl 4-bromophenethylcarbamate | C₁₃H₁₈BrNO₂ | 302.20 | Starting Material |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | Base |

| Alkyl Halide (e.g., Ethyl Iodide) | R-X | Varies | Alkylating Agent |

| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | Quenching Agent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Brine | NaCl (aq) | - | Washing Agent |

| Anhydrous Na₂SO₄ or MgSO₄ | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve tert-butyl 4-bromophenethylcarbamate (1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Anion Formation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the carbamate anion.

-

Alkylation: Slowly add the alkylating agent (1.1 eq.) to the reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to gradually warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure N-alkylated product.

-

Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C) and mass spectrometry.

Troubleshooting and Expert Recommendations

-

Incomplete Reaction: If the reaction stalls, ensure the sodium hydride is fresh and the solvent is truly anhydrous. A slight excess of the alkylating agent or an increase in reaction temperature may be beneficial, but monitor for potential side reactions.

-

Low Yield: Poor yields can result from incomplete deprotonation or a poorly reactive alkylating agent. Consider using a more reactive halide (I > Br > Cl).

-

Side Products: The formation of O-alkylated products is generally not a significant issue with carbamates. However, if observed, using a less polar solvent may mitigate this.

Conclusion

The N-alkylation of tert-butyl 4-bromophenethylcarbamate is a highly effective and versatile method for generating advanced intermediates crucial for drug discovery programs. The protocol described provides a reliable foundation for this transformation. By carefully controlling the reaction parameters and understanding the underlying chemical principles, researchers can efficiently synthesize a diverse library of N-substituted compounds for further biological evaluation.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI. Tetrahedron, 58(48), 9879-9883.

-

Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Facile One-Pot Synthesis of N-Alkyl Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

- Fujita, K. I., Asai, C., Yamaguchi, T., & Hanasaka, F. (2005). N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex. Organic Letters, 7(18), 4017–4019.

-

Kumpikaite, E., & Malinauskas, A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2021(3), M1259. [Link]

-

Kumpikaite, E., & Malinauskas, A. (2021). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. [Diagram]. ResearchGate. [Link]

-

Carr, R. M., & Jackson, R. F. W. (1988). 1-BENZYL-INDOLE. Organic Syntheses, 66, 108. [Link]

-

Zhang, Y., & Wang, J. (2020). n-Bu4NBr Catalyzed Brook Rearrangement/Alkylation Reaction. Chinese Journal of Chemistry, 38(12), 1461-1466. [Link]

-

Dannley, R. L., & Lukin, M. (1957). Use of Sodium Hydride in Alkylation of Urethans. The Journal of Organic Chemistry, 22(3), 268–270. [Link]

-

Benoiton, N. L., Akyurekli, D., & Chen, F. M. (1995). N,N-dialkoxycarbonylamino acids from the sodium hydride-mediated reaction of alkyl chloroformates with mixed anhydrides of N-alkoxycarbonylamino acids. International Journal of Peptide and Protein Research, 45(5), 466–470. [Link]

-

Rizwan, M., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

- Venturello, P., & Barbero, M. (2005). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis, 8, 899-923.

- Google Patents. (2011).

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

Application Notes and Protocols for Tert-butyl 4-bromophenethyl(ethyl)carbamate in Pharmaceutical Research

Introduction: Strategic Utility of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Tert-butyl 4-bromophenethyl(ethyl)carbamate emerges as a highly valuable and versatile intermediate, empowering the synthesis of a diverse array of complex molecules destined for therapeutic applications. Its utility is anchored in two key features: the presence of a bromo-functionalized aromatic ring, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and a Boc-protected secondary amine, which allows for selective chemical manipulation and subsequent deprotection to unmask a key pharmacophoric element.

The tert-butoxycarbonyl (Boc) protecting group offers robust stability across a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions, a feature that is instrumental in multi-step synthetic campaigns.[1] This attribute, combined with the reactivity of the aryl bromide, positions Tert-butyl 4-bromophenethyl(ethyl)carbamate as a cornerstone for building complex molecular architectures, particularly those targeting G protein-coupled receptors (GPCRs) and various enzyme systems.

This guide provides an in-depth exploration of the applications of Tert-butyl 4-bromophenethyl(ethyl)carbamate, complete with detailed protocols for its use in key synthetic transformations, and underscores its significance in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is a prerequisite for the effective and safe utilization of any chemical intermediate.

| Property | Value | Reference |

| CAS Number | 2386114-04-9 | [2] |

| Molecular Formula | C₁₅H₂₂BrNO₂ | [3] |

| Molecular Weight | 328.25 g/mol | [4] |

| Appearance | Oil | [2] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | CFBUVXYTDMJGSL-UHFFFAOYSA-N |

Safety and Handling:

Tert-butyl 4-bromophenethyl(ethyl)carbamate should be handled in a well-ventilated area, preferably within a chemical fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is required.[5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Application Notes: A Gateway to Novel Therapeutics

The primary application of Tert-butyl 4-bromophenethyl(ethyl)carbamate lies in its role as a scaffold for the synthesis of biaryl and N-aryl phenethyl ethylamine derivatives through palladium-catalyzed cross-coupling reactions. These structural motifs are prevalent in a multitude of biologically active compounds.

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists

The phenethylamine core is a key pharmacophore in a number of S1P receptor agonists.[5] S1P receptors are a class of GPCRs that play crucial roles in regulating the immune system, and their modulation has proven to be a successful strategy for the treatment of autoimmune diseases such as multiple sclerosis.[6] The synthesis of novel S1P1 receptor agonists can be achieved by utilizing Tert-butyl 4-bromophenethyl(ethyl)carbamate in a Suzuki coupling reaction to introduce diverse aryl or heteroaryl moieties at the 4-position of the phenyl ring. Subsequent deprotection of the Boc group furnishes the target secondary amine, which is often critical for receptor interaction.

Development of Dual FAAH and MAGL Inhibitors

The endocannabinoid system, which includes the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), is a promising target for the treatment of pain, inflammation, and neurological disorders.[7][8] Dual inhibition of FAAH and MAGL has been shown to produce synergistic therapeutic effects.[9][10] The carbamate moiety present in Tert-butyl 4-bromophenethyl(ethyl)carbamate is a key structural feature in many FAAH and MAGL inhibitors.[3] By employing this intermediate in Buchwald-Hartwig amination reactions, a variety of amine-containing heterocycles can be introduced, leading to the generation of libraries of potential dual FAAH/MAGL inhibitors for screening and optimization.

Experimental Protocols

The following protocols are representative examples of how Tert-butyl 4-bromophenethyl(ethyl)carbamate can be utilized in common and impactful synthetic transformations. These should be regarded as starting points, with optimization potentially required for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Derivative

This protocol details a representative Suzuki-Miyaura coupling reaction between Tert-butyl 4-bromophenethyl(ethyl)carbamate and a generic arylboronic acid.

Materials and Equipment:

-

Tert-butyl 4-bromophenethyl(ethyl)carbamate

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the reaction flask.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask via cannula or syringe.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of Tert-butyl 4-bromophenethyl(ethyl)carbamate with a representative amine.

Materials and Equipment:

-

Tert-butyl 4-bromophenethyl(ethyl)carbamate

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Schlenk tube or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Celite® for filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

-

Reagent Addition: Add Tert-butyl 4-bromophenethyl(ethyl)carbamate (1.0 eq.) and the amine (1.2 eq.) to the Schlenk tube, followed by anhydrous, degassed toluene.

-

Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Characterization of Tert-butyl 4-bromophenethyl(ethyl)carbamate

Accurate characterization of the starting material is crucial for the successful execution and interpretation of subsequent reactions.

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show signals for the tert-butyl group (a singlet around 1.5 ppm), the ethyl group (a quartet and a triplet), the phenethyl methylene groups (two triplets), and the aromatic protons in the 7.0-7.5 ppm region. |

| ¹³C NMR | Expected signals include those for the tert-butyl carbons, the ethyl carbons, the phenethyl carbons, the aromatic carbons (including the carbon bearing the bromine), and the carbamate carbonyl carbon (around 155 ppm).[11] |

| Mass Spec. | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Conclusion: An Enabling Intermediate for Drug Discovery

Tert-butyl 4-bromophenethyl(ethyl)carbamate stands out as a strategically designed intermediate that provides a robust platform for the synthesis of diverse and complex molecular entities. Its utility in palladium-catalyzed cross-coupling reactions, coupled with the reliable nature of the Boc protecting group, makes it an invaluable tool for researchers and scientists in the field of drug development. The protocols and application notes presented herein are intended to serve as a comprehensive guide to unlock the full potential of this versatile building block in the quest for novel and effective therapeutics.

References

- Himmerkus, N., et al. (2015). Synthesis of new ligands for targeting the S1P1 receptor. Bioorganic & Medicinal Chemistry, 23(5), 939-953.

- Thapa, B., et al. (2022). Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications. Bioorganic & Medicinal Chemistry Letters, 68, 128766.

- Al-Ghorbani, M., et al. (2024).

- Thapa, B., et al. (2022).

- Luo, Z., et al. (2022). Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2. RSC Medicinal Chemistry, 13(1), 108-117.

- Luo, Z., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology, 42(10), 827-832.

- Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(49), 20270-20275.

- Jo, E., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Molecules, 27(9), 2795.

- Long, J. Z., et al. (2009). Development of a dual FAAH and MAGL inhibitor, JZL195.

- Arshad, M., et al. (2024). Synthesis of N, N-Bis([1,1′-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Arabian Journal of Chemistry, 17(8), 105953.

- Jo, E., et al. (2022). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists.

-

PubChem. (n.d.). tert-butyl N-[(4-bromophenyl)methyl]carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-[1-(4-bromophenyl)ethyl]carbamate. Retrieved from [Link]

- Google Patents. (2010).

-

PubChem. (n.d.). (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. Retrieved from [Link]

- Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19139-19183.

-

ResearchGate. (n.d.). Reaction of tert-butyl bis (4-bromophenyl) carbamate 4 with boronic acid 2. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.).

- Da, Q., et al. (2025). Synthesis of tetra-(4-formyl-(1,1'-biphenyl)) ethylene and its application in fingerprint identification based on aggregation-induced emission properties. Journal of Physics: Conference Series, 3008(1), 012038.

- Ismaili, L., et al. (2016). Installation of protected ammonia equivalents onto aromatic & heteroaromatic rings in water enabled by micellar catalysis. Beilstein Journal of Organic Chemistry, 12, 1266-1273.

-

Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

- de Oliveira, R., et al. (2003). Dopaminergic Profile of New Heterocyclic N-phenylpiperazine Derivatives. Arzneimittelforschung, 53(5), 344-349.

-

ResearchGate. (n.d.). Synthesis and reactions of some novel 4-biphenyl-4-( 2H)-phthalazin-1-one derivatives with an expected antimicrobial activity. Retrieved from [Link]

- Google Patents. (n.d.).

- Cherevan, T. N., et al. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

-

PubChem. (n.d.). N-ethyl-N-methyl-4-phenylbutan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

Sources

- 1. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 2. tert-Butyl 4-Bromophenethyl(ethyl)carbamate | 2386114-04-9 [sigmaaldrich.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Synthesis of new ligands for targeting the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 8. Design and synthesis of endocannabinoid enzyme inhibitors for ocular indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Preparation of N-Ethyl-4-bromophenethylamine via Boc-Protected Intermediates

Introduction & Strategic Rationale

The synthesis of N-alkylated phenethylamines is a foundational transformation in medicinal chemistry, particularly for the development of GPCR ligands and neuroactive pharmacophores. The 4-bromophenethylamine scaffold serves as a versatile cross-coupling precursor for downstream Suzuki or Buchwald-Hartwig functionalizations[1]. However, direct mono-alkylation of primary amines often suffers from over-alkylation, yielding undesired tertiary amines or quaternary ammonium salts.

To achieve strict chemoselectivity, a robust protection-alkylation-deprotection strategy is employed. By utilizing a tert-butyloxycarbonyl (Boc) protecting group, the primary amine is converted into a secondary carbamate. This not only prevents over-alkylation but also sufficiently acidifies the remaining N-H proton, allowing for controlled N-alkylation using a strong base and an alkyl halide[2]. Subsequent acidic deprotection yields the pure secondary amine.

Chemical workflow for synthesizing N-ethyl-4-bromophenethylamine from Boc-protected precursors.

Mechanistic Principles & Causality

N-Alkylation of the Boc-Carbamate

The Boc-protected amine exhibits a pKa of approximately 12–13 due to the electron-withdrawing nature of the carbamate carbonyl.2 is selected as the base because it acts as a strong, non-nucleophilic deprotonating agent[2]. The irreversible formation of hydrogen gas drives the generation of a highly nucleophilic sodium amide intermediate. 2 is prioritized over bromoethane due to the superior leaving-group ability of the iodide ion, which facilitates a rapid SN2 displacement even at reduced temperatures, thereby minimizing degradation pathways[2].

TFA-Mediated Boc Deprotection

The removal of the Boc group is executed using3[3]. The mechanism is a self-driving, multi-step cascade:

-

Protonation: TFA protonates the carbonyl oxygen of the carbamate.

-

Fragmentation: The intermediate undergoes an E1-like cleavage, ejecting a stable tert-butyl cation and leaving behind a carbamic acid[4],[3].

-

Decarboxylation: The transient carbamic acid spontaneously decarboxylates, 4[4]. This off-gassing provides a visual cue for reaction progress and thermodynamically pulls the reaction to completion[3].

-

Salt Formation: The resulting free amine is immediately protonated by excess TFA to form the corresponding trifluoroacetate salt, protecting it from oxidative degradation[3].

Mechanistic pathway of TFA-mediated Boc deprotection illustrating intermediate formation.

Quantitative Data & Reaction Optimization

To ensure reproducibility, the stoichiometric ratios and baseline optimization data are summarized below. The use of NaH in THF provides vastly superior kinetics compared to weaker carbonate bases.

Table 1: Reagent Stoichiometry for N-Alkylation

| Reagent | MW ( g/mol ) | Equivalents | Function |

| Boc-4-bromophenethylamine | 300.19 | 1.0 | Starting Material |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.5 | Base |

| Iodoethane (EtI) | 155.97 | 2.0 | Alkylating Agent |

| Anhydrous THF | N/A | 0.2 M | Solvent |

Table 2: Optimization of N-Alkylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation |

| K₂CO₃ | DMF | 60 | 12 | 45 | Incomplete conversion; slow kinetics. |

| Cs₂CO₃ | DMF | 60 | 8 | 68 | Moderate yield; trace impurities detected. |

| NaH | THF | 0 to 25 | 4 | >90 | Clean conversion; rapid and complete reaction. |

Experimental Protocols

Protocol A: Synthesis of N-Boc-N-ethyl-4-bromophenethylamine

Self-Validation Checkpoint: The evolution of H₂ gas upon NaH addition confirms the active deprotonation of the carbamate.

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen gas.

-

Dissolution: Dissolve Boc-4-bromophenethylamine (1.0 eq) in anhydrous THF to achieve a concentration of 0.2 M.

-

Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions to control the exothermic release of hydrogen gas[2]. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium amide.

-

Alkylation: Dropwise, add Iodoethane (2.0 eq) to the chilled mixture[2].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the product will appear as a new UV-active spot with a higher Rf value than the starting material.

-

Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace mineral oil or unreacted starting material persists.

Protocol B: Deprotection to N-ethyl-4-bromophenethylamine TFA Salt

Self-Validation Checkpoint: The continuous bubbling of CO₂ gas upon TFA addition is a direct visual indicator of the decarboxylation step. A closed system must never be used[4].

-

Preparation: In a round-bottom flask, dissolve the purified N-Boc-N-ethyl-4-bromophenethylamine in anhydrous DCM to a concentration of 0.1–0.5 M[3].

-

Acidification: Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA) to achieve a final 1:1 (v/v) ratio of TFA:DCM[3]. Ensure the flask is properly vented to a fume hood to allow the 4[4].

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 1–2 hours. Monitor the reaction via LC-MS or TLC (ninhydrin stain positive for the cleaved amine).

-

Isolation: Once the starting material is fully consumed, concentrate the reaction mixture in vacuo to remove DCM and the bulk of the TFA.

-

Azeotropic Removal: To remove residual TFA, co-evaporate the resulting crude oil with toluene (3 × 10 mL) under reduced pressure.

-

Final Yield: The resulting product is isolated quantitatively as the N-ethyl-4-bromophenethylamine trifluoroacetate salt, which can be used directly in subsequent cross-coupling reactions without further purification.

References

-

Common Organic Chemistry. "Boc Deprotection Mechanism - TFA". Available at:[Link]

-

PMC (NIH). "First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate". Available at: [Link]

Sources

- 1. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]